(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid

CXCR1 antagonist CXCR2 antagonist non-competitive inhibition

(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid (CAS 533931-72-5) is the (S)-enantiomer of a 2-arylpropionic acid derivative bearing a para-trifluoromethanesulfonyloxy (triflate) substituent. This compound belongs to a patented class of non-competitive allosteric inhibitors of the chemokine receptors CXCR1 and CXCR2, which block interleukin-8 (IL-8/CXCL8)-induced neutrophil chemotaxis—a mechanism fundamentally distinct from the cyclooxygenase (COX) inhibition exhibited by classical 2-arylpropionic acid NSAIDs such as ibuprofen, ketoprofen, and flurbiprofen.

Molecular Formula C10H9F3O5S
Molecular Weight 298.24 g/mol
CAS No. 533931-72-5
Cat. No. B11718378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid
CAS533931-72-5
Molecular FormulaC10H9F3O5S
Molecular Weight298.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H9F3O5S/c1-6(9(14)15)7-2-4-8(5-3-7)18-19(16,17)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1
InChIKeyNHVNEQGTEVFGPL-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid (CAS 533931-72-5): Structural Identity, Class Context, and Procurement Rationale


(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid (CAS 533931-72-5) is the (S)-enantiomer of a 2-arylpropionic acid derivative bearing a para-trifluoromethanesulfonyloxy (triflate) substituent . This compound belongs to a patented class of non-competitive allosteric inhibitors of the chemokine receptors CXCR1 and CXCR2, which block interleukin-8 (IL-8/CXCL8)-induced neutrophil chemotaxis—a mechanism fundamentally distinct from the cyclooxygenase (COX) inhibition exhibited by classical 2-arylpropionic acid NSAIDs such as ibuprofen, ketoprofen, and flurbiprofen [1]. The (R)-enantiomer (CAS 533931-60-1) has been characterized in peer-reviewed medicinal chemistry literature as a dual CXCR1/CXCR2 inhibitor with an optimal biological activity profile, while the (S)-enantiomer serves as a critical chiral reference standard, a key synthetic intermediate, and a comparator for enantioselective pharmacological profiling studies [2].

Why Generic 2-Arylpropionic Acids Cannot Substitute for (S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid (CAS 533931-72-5) in CXCR1/CXCR2 Research


Substituting a standard 2-arylpropionic acid NSAID (e.g., ibuprofen, ketoprofen, or flurbiprofen) for (S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid in CXCR1/CXCR2-targeting studies would introduce a fundamentally incompatible mechanism of action: classical 2-arylpropionic acids exert their primary pharmacology through COX-1/COX-2 inhibition, whereas the 4-triflate-substituted series operates through non-competitive allosteric antagonism of CXCR1 and CXCR2, blocking IL-8-induced neutrophil chemotaxis independently of prostaglandin synthesis [1]. Furthermore, the para-triflate moiety is not a mere pharmacokinetic modifier; it serves as a critical bioisostere that replaces the branched alkyl chain (e.g., isobutyl) found in traditional NSAIDs, conferring dual CXCR1/CXCR2 activity, extended plasma half-life, and a distinct metabolic profile that cannot be replicated by alkyl-, halo-, or other sulfonyl-substituted analogs [2]. Even within the triflate series, enantiomeric identity is essential: the (R)-enantiomer (CAS 533931-60-1) has been specifically characterized as lacking COX inhibition activity while retaining potent CXCR1/CXCR2 antagonism, whereas the (S)-enantiomer may exhibit a different pharmacological fingerprint relevant to chiral inversion studies, metabolite identification, and enantioselective analytical method validation [3].

Quantitative Differentiation Evidence for (S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid (CAS 533931-72-5) vs. Closest Analogs and Alternatives


Mechanistic Divergence from Classical COX-Inhibiting 2-Arylpropionic Acids: CXCR1/CXCR2 Non-Competitive Antagonism vs. COX Inhibition

The 4-trifluoromethanesulfonyloxy-2-phenylpropionic acid scaffold—of which CAS 533931-72-5 is the (S)-enantiomer—operates through non-competitive allosteric inhibition of the CXCR1 and CXCR2 chemokine receptors, a mechanism that is pharmacologically orthogonal to the COX-1/COX-2 inhibition mediated by classical 2-arylpropionic acid NSAIDs [1]. In the Allegretti et al. (2005) J. Med. Chem. study, the prototype compound of this class, R(-)-ketoprofen, was identified as a potent non-competitive inhibitor of CXCL8-induced human PMN chemotaxis, and molecular optimization of this scaffold—including introduction of the para-triflate moiety—yielded repertaxin (reparixin), which inhibits CXCR1 activation with an IC50 of approximately 1 nM and CXCR2 with an IC50 of approximately 100 nM in recombinant cell-based assays [1][2]. By contrast, ibuprofen and flurbiprofen exhibit negligible activity at CXCR1/CXCR2 at relevant concentrations, with COX-1/COX-2 IC50 values typically in the low micromolar range [3]. This mechanistic bifurcation means that selecting an unsubstituted or alkyl-substituted 2-arylpropionic acid for studies of IL-8-mediated neutrophil biology would produce fundamentally irrelevant results.

CXCR1 antagonist CXCR2 antagonist non-competitive inhibition neutrophil chemotaxis COX-independent anti-inflammatory

Enantioselective Pharmacological Divergence: (S)-Enantiomer vs. (R)-Enantiomer in COX Inhibition Liability

The patent family covering the 2-arylpropionic acid triflate series (US20050038119, EP-1455773) explicitly teaches that the (R)-enantiomers of these acids lack cyclooxygenase inhibition activity, while retaining CXCR1/CXCR2 antagonism, making them particularly suitable for treating neutrophil-dependent pathologies without COX-mediated gastrointestinal and renal side effects [1]. This enantioselective uncoupling of COX activity from CXCR1/CXCR2 activity is a defined structural feature: the (R)-enantiomer of 2-(4-trifluoromethanesulfonyloxy)phenylpropionic acid (CAS 533931-60-1) is specifically described in the primary medicinal chemistry literature as compound 2 with an optimal biological activity profile [2]. The (S)-enantiomer (CAS 533931-72-5), by chiral inversion precedent established for numerous 2-arylpropionic acids including ibuprofen and ketoprofen, may either retain intrinsic COX inhibitory activity or serve as a substrate for in vivo metabolic chiral inversion to the (R)-form via coenzyme A thioester intermediate formation [3]. This enantiomer-specific functional divergence has direct implications for experimental design: the (S)-enantiomer is essential as a chiral reference standard for enantiomeric purity determination, as a comparator in chiral inversion studies, and for investigations where residual COX activity must be characterized or exploited.

chiral pharmacology enantioselective COX inhibition metabolic chiral inversion 2-arylpropionic acid enantiomers

Triflate Moiety as a Pharmacokinetically Advantageous Bioisostere: Rat Microsomal Stability and Solubility of the (R)-Enantiomer vs. Conformationally Related Amides

Direct comparative drug metabolism and pharmacokinetic (DMPK) data from Moriconi et al. (2011) demonstrate that (R)-2-(4-trifluoromethanesulfonyloxy)phenylpropionic acid (compound 2, the (R)-enantiomer) exhibits superior rat microsomal stability (100% remaining) compared to its sulfonamide analogs 17 (80%) and 18 (75%), while also displaying the highest aqueous solubility among the tested triflate acids (>10 mg/mL at pH 7.4 vs. 0.6 mg/mL for compound 17 and values below 1 mg/mL for most amides in the series) and the lowest log D (-0.8 vs. 1.4 for compound 17) [1]. These data establish that the free carboxylic acid triflate scaffold—exemplified by the enantiomers of 2-(4-trifluoromethanesulfonyloxy)phenylpropionic acid—provides a uniquely favorable combination of high metabolic stability and high aqueous solubility relative to its closest amide and sulfonamide analogs [1]. Additionally, the Moriconi et al. publication explicitly states that the aryltriflate moiety serves as a bioisosteric replacement for the isobutyl group of ibuprofen-type compounds, conferring extended plasma half-life and dual CXCR1/CXCR2 activity not achievable with alkyl-substituted comparators [2].

metabolic stability bioisostere triflate rat microsomes solubility lipophilicity

Positioning Within the Dompé CXCR1/CXCR2 Inhibitor Pipeline: Structural Relationship to Ladarixin (DF2755A) and Repertaxin (Reparixin)

The (S)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic acid scaffold occupies a pivotal position in the Dompé S.p.A. CXCR1/CXCR2 inhibitor pipeline. The (R)-enantiomer carboxylic acid (compound 2) was identified as the first compound with an optimal biological activity profile in the 2011 ACS Med. Chem. Lett. publication and served as the key intermediate for the synthesis of R-(-)-2-[(4'-trifluoromethanesulphonyloxy)phenyl]-N-methanesulfonyl propionamide (compound 19, also known as ladarixin or DF2755A), which was characterized as the most potent dual CXCR1 and CXCR2 non-competitive inhibitor described to date [1]. The synthetic trajectory from the free carboxylic acid to the N-methanesulfonyl propionamide represents a critical structure-activity relationship (SAR) point: amidation of the carboxylic acid eliminated the NSAID-like structural liability (COX inhibition potential and metabolic chiral inversion susceptibility) while retaining and enhancing dual receptor activity [1][2]. In preclinical studies, DF2755A demonstrated significant reduction of neutrophil recruitment and tissue damage in ischemia-reperfusion models, with efficacy comparable to repertaxin but with improved pharmacokinetic properties attributed to the aryltriflate moiety [2][3].

lead optimization CXCR1/CXCR2 dual inhibitor structure-activity relationship triflate scaffold preclinical candidate

Triflate as a Radiolabeling Handle: Utility as a Precursor for 18F-Nucleophilic Fluorination in PET Tracer Synthesis

The para-trifluoromethanesulfonyloxy (triflate) substituent on the phenyl ring of CAS 533931-72-5 constitutes an excellent leaving group for aromatic nucleophilic substitution (SNAr) with [18F]fluoride ion, making this compound a potential labeling precursor for the radiosynthesis of 18F-labeled 2-arylpropionic acid PET tracers [1]. In the broader context of PET radiochemistry, aryl triflates are established substrates for no-carrier-added [18F]fluorination, offering superior radiochemical yields compared to alternative leaving groups such as halides or nitro groups under optimized conditions [2]. Specifically, the (S)-enantiomer provides access to enantiomerically pure [18F]labeled probes for COX-2 or CXCR1/CXCR2 imaging, enabling quantitative PET imaging studies of neuroinflammation, arthritis, or tumor-associated inflammation where COX-2 is upregulated [3]. This radiolabeling utility is structurally inaccessible to alkyl-substituted 2-arylpropionic acids (ibuprofen, flurbiprofen) that lack an aromatic leaving group for direct nucleophilic 18F-fluorination [1].

PET tracer precursor fluorine-18 labeling nucleophilic fluorination aryl triflate radiopharmaceutical synthesis

Procurement-Relevant Application Scenarios for (S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid (CAS 533931-72-5)


Chiral Reference Standard for Enantiomeric Purity Determination of CXCR1/CXCR2 Clinical Candidates

The (S)-enantiomer (CAS 533931-72-5) serves as the critical chiral reference standard for analytical method development and quality control of the (R)-enantiomer-based drug candidates (e.g., ladarixin/DF2755A) and their synthetic intermediates [1]. The patent literature and primary medicinal chemistry publications from the Dompé group describe chiral HPLC methods for repertaxin enantiomeric purity that require authentic samples of both enantiomers for method validation and system suitability testing [1][2]. Without the (S)-enantiomer reference, it is impossible to establish enantiomeric purity specifications, validate chiral separation methods, or detect chiral inversion impurities in finished pharmaceutical products or in-process materials [2].

Metabolic Chiral Inversion Studies of 2-Arylpropionic Acid Triflate Derivatives

2-Arylpropionic acids, including ibuprofen and ketoprofen, are well-known to undergo unidirectional metabolic chiral inversion from the (R)-enantiomer to the (S)-enantiomer in vivo via coenzyme A thioester formation [1]. The Moriconi et al. (2011) paper specifically cites this metabolic liability as a concern for the free carboxylic acid triflate series [2]. The (S)-enantiomer (CAS 533931-72-5) is essential as a substrate for in vitro metabolic stability and chiral inversion studies using hepatocyte or liver microsome incubations to determine whether the (S)-triflate acid undergoes retro-inversion to the (R)-form, and to establish the metabolic fate of each enantiomer independently [1][2]. This information is critical for regulatory toxicology assessments and for interpreting in vivo pharmacokinetic data from the corresponding amide clinical candidates.

18F-Radiolabeling Precursor for PET Imaging Tracer Development (COX-2 and Inflammation Imaging)

The para-triflate group of CAS 533931-72-5 makes this compound a direct precursor for one-step aromatic nucleophilic [18F]fluorination to produce enantiomerically pure [18F]2-(4-fluorophenyl)propanoic acid derivatives [1]. These 18F-labeled tracers can be used for PET imaging of COX-2 expression in neuroinflammation, rheumatoid arthritis, and certain cancers where COX-2 is pathologically upregulated [2]. The availability of the pre-formed (S)-enantiomer triflate precursor eliminates the need for time-consuming in-situ triflate activation prior to radiolabeling, reducing total synthesis time and increasing the effective specific activity of the final PET tracer—a critical parameter for receptor imaging studies [1][2].

Medicinal Chemistry SAR Exploration of the CXCR1/CXCR2 Pharmacophore Acid Headgroup

Within the Dompé CXCR1/CXCR2 lead optimization program, the free carboxylic acid (compound 2 as the (R)-enantiomer) was identified as the first compound with acceptable dual CXCR1/CXCR2 biological activity before structural evolution led to the more potent N-methanesulfonyl propionamide series (compounds 17-22) [1]. The (S)-enantiomer (CAS 533931-72-5) is therefore a valuable tool compound for medicinal chemists exploring the SAR of the carboxylic acid headgroup: it enables direct comparison of acid vs. amide activity, enantiomer-dependence of receptor binding, and the effect of acid headgroup modifications (esters, amides, hydroxamates) on both in vitro potency and DMPK properties [1][2]. The quantitative DMPK data for the acid scaffold (rat microsomes 100%, solubility >10 mg/mL, log D -0.8) provide a well-characterized baseline against which new analogs can be benchmarked [1].

Quote Request

Request a Quote for (S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.